molecular formula C21H25NO5S B2962803 ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-67-4

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2962803
CAS RN: 397290-67-4
M. Wt: 403.49
InChI Key: PJKWJAUJEHKTAW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to be involved in a variety of reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties. The compound can be synthesized into derivatives that exhibit significant activity against various bacterial species, including B. subtilis, E. coli, P. vulgaris, and S. aureus. This makes it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Properties

The thiophene nucleus is known to possess anti-inflammatory and analgesic effects. As such, derivatives of this compound could be explored for their efficacy in treating inflammatory conditions and as pain relievers, contributing to the field of anti-inflammatory drugs .

Anticancer Potential

Some thiophene derivatives have shown promise as anticancer agents. Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate could be modified to enhance its anti-mitotic and kinases inhibiting activities, which are crucial in cancer treatment strategies .

Antioxidant Effects

Thiophene compounds can also act as antioxidants. Research into the derivatives of this compound could lead to the development of new antioxidant therapies, which are important in preventing oxidative stress-related diseases .

Material Science Applications

Beyond medicinal chemistry, thiophene and its derivatives have applications in material science. Their unique electronic properties make them suitable for use in organic semiconductors, conducting polymers, and other electronic materials .

Sensor Development

Derivatives of this compound have been used to create sensitive and selective sensors. For example, a Schiff base fluorescent sensor derived from a similar thiophene compound exhibited a ratiometric response to certain metal ions, indicating potential use in chemical sensing technologies .

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is, without any warranties of fitness for a particular purpose or against infringement of intellectual property rights . Researchers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-4-27-21(24)18-14-8-6-5-7-9-17(14)28-20(18)22-19(23)13-10-11-15(25-2)16(12-13)26-3/h10-12H,4-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKWJAUJEHKTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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